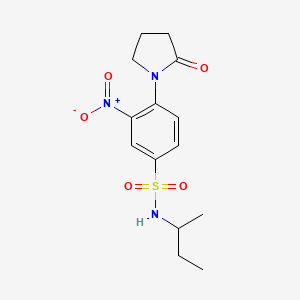
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole
概要
説明
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an iodophenyl group and a methylphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidophenyl)-2-(4-methylphenyl)-1,3-oxazole, while a Suzuki coupling reaction could produce a biaryl compound.
科学的研究の応用
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.
作用機序
The mechanism of action of 5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl and methylphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
- 5-(4-bromophenyl)-2-(4-methylphenyl)-1,3-oxazole
- 5-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-oxazole
- 5-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-oxazole
Uniqueness
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom also imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
5-(4-iodophenyl)-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-11-2-4-13(5-3-11)16-18-10-15(19-16)12-6-8-14(17)9-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQBARINXAOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B3822484.png)
![4-[4-(Phenylsulfamoyl)anilino]butanoic acid](/img/structure/B3822490.png)

![[2,6-Dinitro-4-(2-oxopyrrolidin-1-yl)phenyl] propan-2-yl carbonate](/img/structure/B3822503.png)
![1-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2-nitrophenyl}pyrrolidin-2-one](/img/structure/B3822514.png)



![N-[2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylacetamide](/img/structure/B3822542.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3822560.png)

